

(R)-3-(1-Aminoethyl)phenol Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-3-(1-Aminoethyl)phenol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **(R)-3-(1-Aminoethyl)phenol hydrochloride**, a key chiral intermediate in the synthesis of various biologically active molecules. This document outlines its fundamental characteristics, experimental protocols for property determination, and key aspects of its chemical behavior and synthesis, presented in a format tailored for research and development professionals.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **(R)-3-(1-Aminoethyl)phenol hydrochloride** is presented below. It is important to note that while some properties are well-documented, specific experimental values for melting point, solubility, and pKa for this particular salt are not consistently available in public literature. In such cases, data for the free base or closely related compounds are provided for reference.

Property	Value	Reference
IUPAC Name	3-[(1R)-1-aminoethyl]phenol;hydrochloride	[1]
CAS Number	856563-08-1	[2][3][4]
Molecular Formula	C ₈ H ₁₂ ClNO	[2][3][4]
Molecular Weight	173.64 g/mol	[2][3][4]
Appearance	Solid (predicted)	
Melting Point	177-180 °C (for the free base, 3-(1-aminoethyl)phenol)	
Boiling Point	266.3 ± 15.0 °C (Predicted for the free base)	
Solubility	The hydrochloride salt form enhances solubility in polar solvents.[2] Likely soluble in water and lower alcohols.	[5]
pKa	Predicted values: ~9-10 for the ammonium group, ~10 for the phenolic group	

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and chemical synthesis. The following sections detail standard experimental protocols for measuring key parameters of **(R)-3-(1-Aminoethyl)phenol hydrochloride**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded. Pure compounds typically

exhibit a sharp melting point range.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered **(R)-3-(1-Aminoethyl)phenol hydrochloride** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[\[6\]](#)[\[7\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, in close proximity to a calibrated thermometer or temperature sensor.[\[8\]](#)
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[\[6\]](#)[\[7\]](#) The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[\[7\]](#)
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[\[6\]](#)

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[\[9\]](#)[\[10\]](#)

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[\[10\]](#)[\[11\]](#)

Methodology:

- **Sample Preparation:** An excess amount of **(R)-3-(1-Aminoethyl)phenol hydrochloride** is added to a flask containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution).[\[11\]](#)[\[12\]](#)
- **Equilibration:** The flask is sealed and placed in a shaker or agitator, typically in a temperature-controlled environment (e.g., 25°C or 37°C), for an extended period (e.g., 24-48

hours) to ensure equilibrium is achieved.[9][12]

- Phase Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a syringe filter) or centrifuged to remove any undissolved solid particles.[9][13]
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.[14][15]

Principle: The pH of a solution of the compound is monitored as a standardized titrant (acid or base) is added incrementally. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.[14][15]

Methodology:

- Solution Preparation: A known concentration of **(R)-3-(1-Aminoethyl)phenol hydrochloride** is dissolved in a suitable solvent, typically water or a water-cosolvent mixture for sparingly soluble compounds.[16] The ionic strength of the solution is often kept constant with an inert salt like KCl.[14]
- Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[14][15]
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[14] The pH of the solution is recorded after each addition, allowing for equilibration.[15]
- Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value for each

ionizable group (the ammonium and phenolic hydroxyl groups) is the pH at the midpoint of the respective buffer region (half-equivalence point).[14]

Chemical Reactivity and Stability

The chemical behavior of **(R)-3-(1-Aminoethyl)phenol hydrochloride** is dictated by its functional groups: a phenolic hydroxyl group, a primary amine (as an ammonium salt), and an aromatic ring.

- **Phenolic Hydroxyl Group:** This group is weakly acidic and susceptible to oxidation, potentially forming quinone-type structures.[2] It can also undergo etherification and esterification reactions.
- **Amino Group (Ammonium):** The primary amine is basic and, in the hydrochloride salt form, exists as an ammonium ion. It can be deprotonated with a base to yield the free amine, which is nucleophilic and can participate in reactions such as acylation and alkylation.
- **Aromatic Ring:** The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group.

The compound is generally stable under standard laboratory conditions.

Synthetic Routes

The stereospecificity of (R)-3-(1-Aminoethyl)phenol is crucial for its application as a chiral building block.[2] Two primary strategies are employed for its synthesis: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

A common and efficient method is the asymmetric reduction of the prochiral ketone, 3-hydroxyacetophenone.[2] This approach directly yields the desired (R)-enantiomer.

- **Catalysts:** This transformation is typically achieved using chiral catalysts, often based on transition metals like Ruthenium complexed with chiral ligands (e.g., BINAP derivatives).[17] Biocatalytic methods employing specific enzymes (e.g., dehydrogenases) are also utilized for high enantioselectivity.[18]

- Reducing Agents: Common reducing agents include borane derivatives in the presence of a chiral catalyst or catalytic hydrogenation.[\[19\]](#)[\[20\]](#)

Chiral Resolution

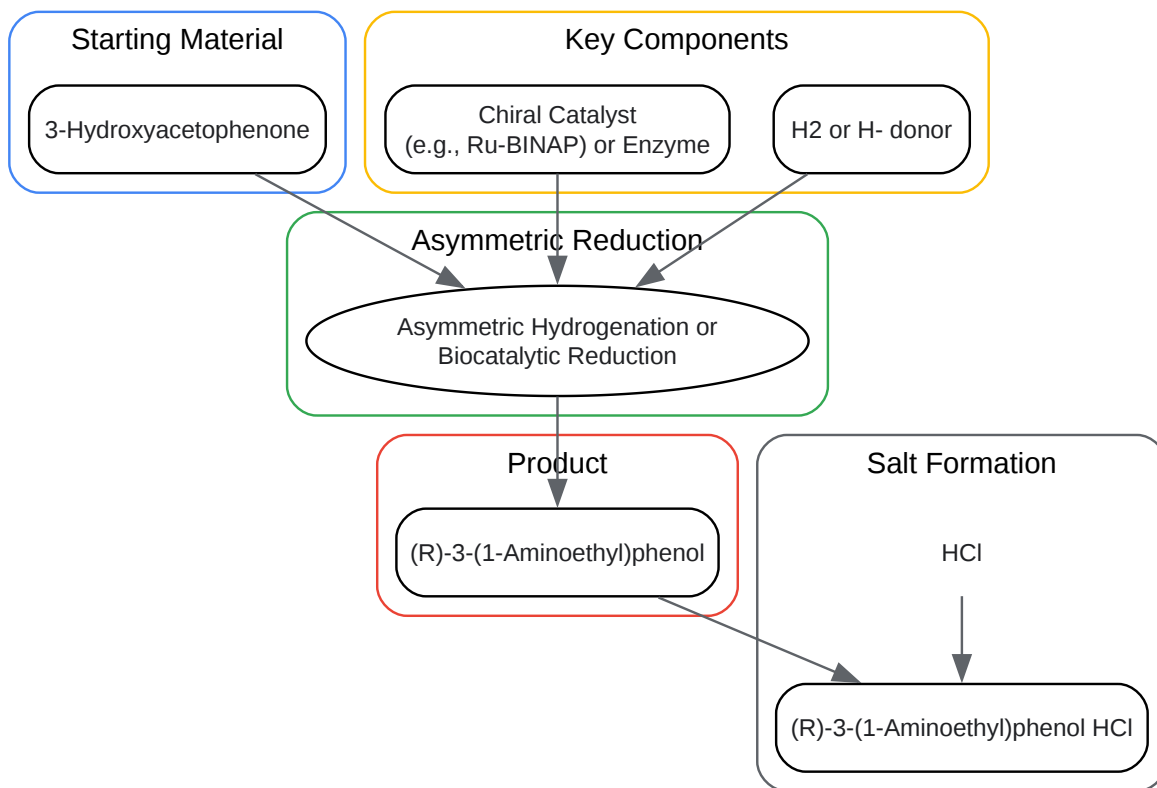
This classical method involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol.

- Diastereomeric Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives, to form a pair of diastereomeric salts.
[\[2\]](#)[\[21\]](#)
- Fractional Crystallization: Due to their different physical properties, particularly solubility, the diastereomeric salts can be separated by fractional crystallization in a suitable solvent.[\[2\]](#)
Polar solvents or their mixtures are often employed for this purpose.[\[22\]](#)
- Liberation of the Enantiomer: After isolation of the desired diastereomeric salt, the pure (R)-enantiomer is liberated by treatment with a base to neutralize the chiral acid.[\[2\]](#)

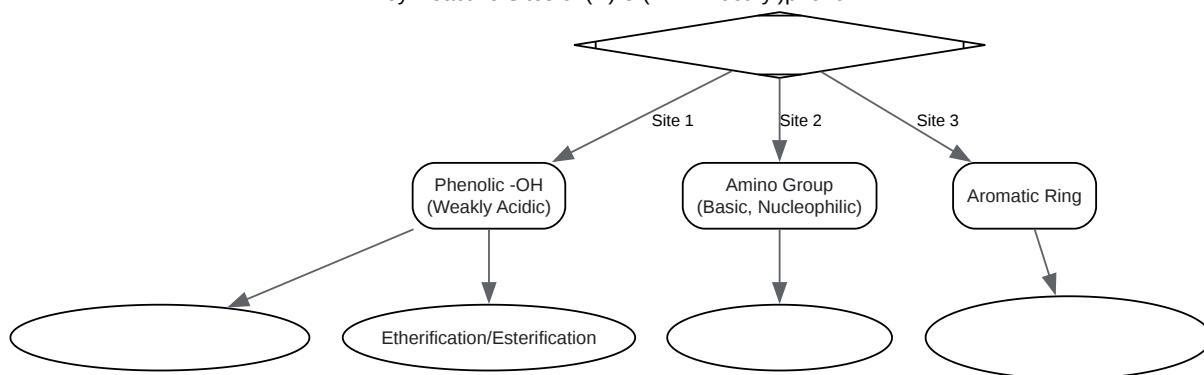
Visualizations

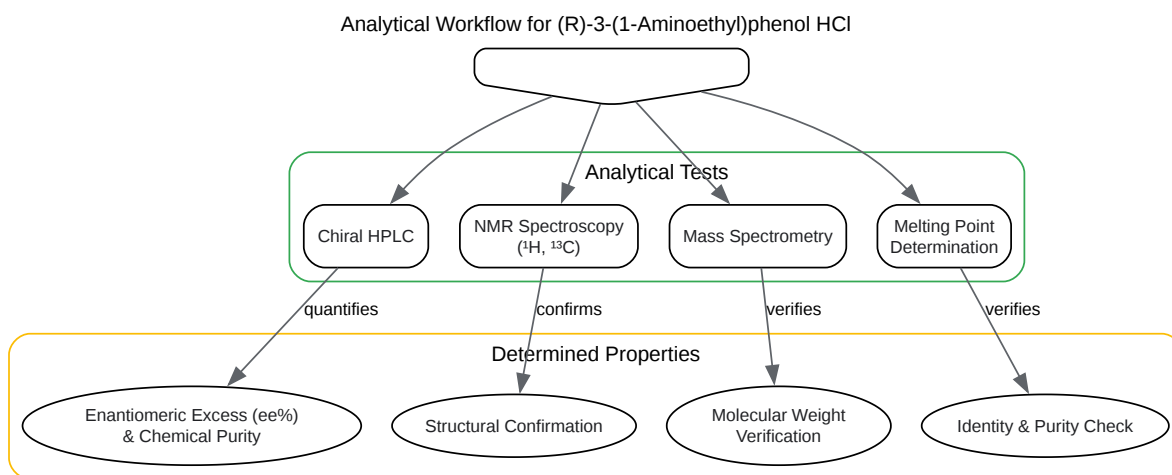
Synthesis Workflow: Asymmetric Reduction

Asymmetric Synthesis of (R)-3-(1-Aminoethyl)phenol



Key Reactive Sites of (R)-3-(1-Aminoethyl)phenol





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